molecular formula C14H13NO B14287566 Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- CAS No. 138823-82-2

Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-

Cat. No.: B14287566
CAS No.: 138823-82-2
M. Wt: 211.26 g/mol
InChI Key: QOTRTSANNXRARO-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-, is a pyridine-derived compound featuring an acetyl group (ethanone) at the 1-position and a benzyl (phenylmethyl) substituent at the 4-position of the pyridine ring. Pyridine-based ethanones are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and bioactive intermediates .

Properties

CAS No.

138823-82-2

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-(4-benzylpyridin-3-yl)ethanone

InChI

InChI=1S/C14H13NO/c1-11(16)14-10-15-8-7-13(14)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3

InChI Key

QOTRTSANNXRARO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Benzylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-benzylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of 1-(4-benzylpyridin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Benzylpyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-benzylpyridin-3-yl)ethanone depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The benzyl and pyridine moieties can interact with active sites or binding pockets, affecting the activity of the target molecule. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Pyridine-ring substituents significantly influence solubility, stability, and binding affinity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Source
1-(3-Pyridinyl)ethanone Acetyl at 1-position C₇H₇NO 121.14 Flavor ingredient; simple acetylpyridine
1-(4-Pyridinyl)ethanone Acetyl at 1-position C₇H₇NO 121.14 Structural isomer of 3-acetylpyridine
1-(5-Fluoro-3-pyridinyl)ethanone Acetyl at 1-position; fluorine at 5-position C₇H₆FNO 139.13 Enhanced electronegativity; synthetic intermediate
1-[4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-phenyl]ethanone Chloro, trifluoromethyl, and triazole groups C₁₆H₁₀ClF₃N₄O 367.73 High lipophilicity; potential agrochemical applications
2-(3-Pyridinyl)-1-(2,4-dichlorophenyl)ethanone o-methyloxime Dichlorophenyl and oxime groups C₁₄H₁₂Cl₂N₂O 295.18 Insecticidal activity (LD₅₀: 1705 mg/kg in rats)

This substituent may also confer metabolic stability by resisting oxidation, as seen in benzyl-protected analogs .

Pharmacological Activity

  • CYP51 Inhibitors: Pyridine-based ethanones like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit the CYP51 enzyme, showing efficacy against Trypanosoma cruzi comparable to posaconazole . The benzyl group in the target compound might similarly enhance binding to hydrophobic enzyme pockets.
  • Antifungal/Antiparasitic Applications : Halogenated derivatives (e.g., chloro-trifluoromethyl substituents in ) demonstrate enhanced bioactivity due to electron-withdrawing effects, which stabilize drug-target interactions .

Biological Activity

Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- has a complex structure that incorporates a pyridine ring and a phenylmethyl group. The synthesis of this compound typically involves various organic reactions, including the Horner-Wittig reaction, which has been optimized for better yields in synthesizing pyridylacetylarenes . The compound is often synthesized as an intermediate for other pharmaceutical agents, such as COX-2 inhibitors like Etoricoxib .

Biological Activities

The biological activities of Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- are multifaceted. Below are some key activities supported by research findings:

1. Anticancer Activity

Several studies have demonstrated the potential anticancer properties of compounds related to Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-. For instance, derivatives have shown promising results against various cancer cell lines, particularly due to their ability to induce apoptosis and inhibit cell proliferation .

2. Antimicrobial Properties

Research indicates that similar compounds exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial efficacy .

3. Anti-inflammatory Effects

Compounds derived from Ethanone structures have been investigated for their anti-inflammatory properties. For example, certain derivatives have shown effectiveness in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of Ethanone derivatives on human cancer cell lines. The results indicated that specific modifications to the phenyl or pyridine moieties significantly enhanced antiproliferative activity. Notably, one compound demonstrated an IC50 value comparable to established chemotherapy agents, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation, a series of Ethanone derivatives were tested against a panel of bacterial strains. The findings revealed that compounds with halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts. This highlights the importance of structural modifications in enhancing biological efficacy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- and its derivatives:

Biological Activity Effectiveness Mechanism Reference
AnticancerHighInduces apoptosis
AntimicrobialModerate to HighDisrupts bacterial cell wall synthesis
Anti-inflammatorySignificantInhibits cytokine production

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